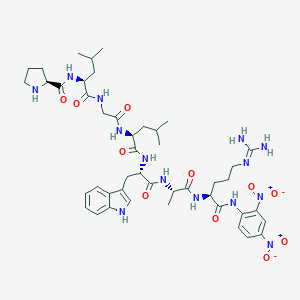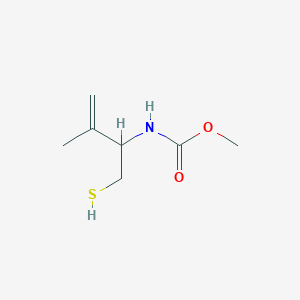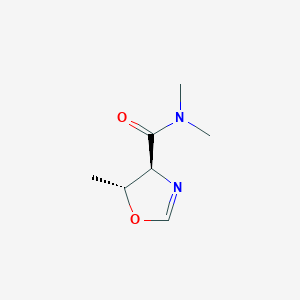
2,4-ジニトロフェニルプロリル-ロイシル-グリシル-ロイシル-トリプトフィル-アラニル-アルギニンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is a synthetic peptide compound known for its utility in biochemical research. It is often used as a substrate in assays to measure the activity of various enzymes, particularly collagenases. The compound’s molecular formula is C₄₅H₆₄N₁₄O₁₁, and it has a molecular weight of 977.1 g/mol.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model substrate to study the kinetics and mechanisms of enzyme-catalyzed reactions. It helps in understanding the catalytic efficiency and specificity of various proteolytic enzymes.
Biology
In biological research, 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is employed to investigate the role of collagenases and other proteases in physiological and pathological processes, such as tissue remodeling and cancer metastasis.
Medicine
The compound is used in medical research to develop diagnostic assays for diseases involving abnormal collagenase activity, such as rheumatoid arthritis and certain cancers. It aids in the identification of potential therapeutic targets and the screening of enzyme inhibitors.
Industry
In the industrial sector, this compound is utilized in the development of enzyme-based products, including detergents and pharmaceuticals. Its role as a substrate in enzyme assays ensures the quality and efficacy of these products.
作用機序
Target of Action
The primary targets of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are matrix metalloproteinases (MMPs) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cell migration .
Mode of Action
This compound acts as a substrate for MMPs , particularly interstitial/vertebrate collagenase (MMP-1), stromelysin (MMP-3), gelatinases (MMP-2 and MMP-9), and punctuated metalloproteinase (MMP-7) . The interaction between the compound and its targets leads to the cleavage of the peptide bond, which can be monitored using fluorescence resonance energy transfer (FRET) techniques .
Biochemical Pathways
The action of this compound primarily affects the MMP pathway . The cleavage of the peptide substrate by MMPs leads to the activation of these enzymes, which in turn degrade extracellular matrix proteins. This process influences various downstream effects, including tissue remodeling, cell migration, and the progression of diseases such as cancer and arthritis .
Result of Action
The cleavage of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide by MMPs results in the activation of these enzymes . This activation leads to the degradation of extracellular matrix proteins, influencing cellular behaviors such as migration and proliferation, and contributing to tissue remodeling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of MMPs and, consequently, the efficacy of the compound. Additionally, the presence of other proteins or compounds may either inhibit or enhance the activity of MMPs, thereby influencing the compound’s action .
生化学分析
Biochemical Properties
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide interacts with a variety of enzymes, particularly the matrix metalloproteinases (MMPs). It serves as a substrate for these enzymes, which play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Cellular Effects
The exact cellular effects of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are not fully understood. Given its role as a substrate for MMPs, it is likely to influence cellular processes related to extracellular matrix remodeling. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide involves its interaction with MMPs. As a substrate for these enzymes, it is involved in the enzymatic process of breaking down the extracellular matrix. This can lead to changes in gene expression and cellular signaling .
Metabolic Pathways
The metabolic pathways involving 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are not well-characterized. Given its role as a substrate for MMPs, it is likely to be involved in pathways related to extracellular matrix remodeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling steps. The 2,4-dinitrophenyl group is introduced to the N-terminal amino acid to enhance the peptide’s detection and quantification in assays.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The peptide bonds are cleaved by specific enzymes, resulting in smaller peptide fragments.
Common Reagents and Conditions
Hydrolysis: Enzymes such as collagenases, gelatinases, and stromelysins are commonly used to catalyze the hydrolysis of this compound.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, often involving reagents like hydrogen peroxide or reducing agents such as dithiothreitol.
Major Products Formed
The major products formed from the hydrolysis of 2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide are smaller peptide fragments, which can be analyzed to determine the activity and specificity of the enzymes involved.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-lysylamide: Similar in structure but with a lysine residue instead of arginine.
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-phenylalaninamide: Contains phenylalanine instead of arginine.
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-serinamide: Features serine in place of arginine.
Uniqueness
2,4-Dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide is unique due to its specific sequence and the presence of the 2,4-dinitrophenyl group, which enhances its detection and quantification in assays. The arginine residue at the C-terminus also contributes to its distinct enzymatic cleavage pattern, making it a valuable tool in studying proteolytic enzymes.
特性
CAS番号 |
121282-17-5 |
|---|---|
分子式 |
C45H64N14O11 |
分子量 |
977.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(2,4-dinitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-34(56-41(63)32-12-8-16-48-32)40(62)51-23-38(60)53-35(19-25(3)4)44(66)57-36(20-27-22-50-30-11-7-6-10-29(27)30)43(65)52-26(5)39(61)55-33(13-9-17-49-45(46)47)42(64)54-31-15-14-28(58(67)68)21-37(31)59(69)70/h6-7,10-11,14-15,21-22,24-26,32-36,48,50H,8-9,12-13,16-20,23H2,1-5H3,(H,51,62)(H,52,65)(H,53,60)(H,54,64)(H,55,61)(H,56,63)(H,57,66)(H4,46,47,49)/t26-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
ZULOKZMJGSWWKA-PGVZYDAFSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)CNC(=O)C(CC(C)C)NC(=O)C4CCCN4 |
Key on ui other cas no. |
121282-17-5 |
配列 |
PLGLWAR |
同義語 |
2,4-dinitrophenylprolyl-leucyl-glycyl-leucyl-tryptophyl-alanyl-argininamide Dnp-Pro-Leu-Gly-Leu-Trp-Ala-Arg-NH2 DPLGLTAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)


![1,2-BENZENEDIOL, 3-FLUORO-4-[1-HYDROXY-2-(METHYLAMINO)ETHYL]-](/img/structure/B37627.png)








![2-Ethylhexyl 4-[methyl(nitroso)amino]benzoate](/img/structure/B37647.png)

